synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol
synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol
An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol
Abstract
This guide provides a comprehensive technical overview of the , a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Notably, it serves as a crucial building block for the retinoid drug Acitretin, used in the treatment of severe psoriasis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of scientifically robust synthetic strategies. The guide focuses on a reliable two-step pathway: the formylation of 2,3,5-trimethylanisole to yield the key aldehyde intermediate, followed by its selective reduction to the target benzyl alcohol. Each stage is presented with in-depth mechanistic insights, detailed experimental protocols, and critical analysis of procedural choices to ensure reproducibility and high yield.
Introduction and Strategic Overview
4-Methoxy-2,3,6-trimethylbenzyl alcohol is a polysubstituted aromatic alcohol whose structural complexity makes it a valuable synthon. Its primary utility is derived from its role as the foundational aromatic fragment in the industrial synthesis of Acitretin.[1] The synthetic challenge lies in the regioselective installation of the hydroxymethyl group onto the highly substituted and electron-rich benzene ring.
A logical retrosynthetic analysis dictates a two-stage approach. The target alcohol can be readily accessed through the reduction of the corresponding benzaldehyde, a common and high-yielding transformation in organic synthesis.[2] Therefore, the core of the synthesis is the efficient and regioselective formylation of the readily available precursor, 1-methoxy-2,3,5-trimethylbenzene (2,3,5-trimethylanisole).[3][4]
This guide will detail a robust pathway prioritizing widely accepted and scalable reactions:
-
Vilsmeier-Haack Formylation: To synthesize the key intermediate, 4-Methoxy-2,3,6-trimethylbenzaldehyde.[5][6]
-
Selective Hydride Reduction: To convert the aldehyde to the final product, 4-Methoxy-2,3,6-trimethylbenzyl alcohol.
Caption: Retrosynthetic pathway for 4-Methoxy-2,3,6-trimethylbenzyl alcohol.
Synthesis of Key Intermediate: 4-Methoxy-2,3,6-trimethylbenzaldehyde
The introduction of a formyl (-CHO) group onto the 2,3,5-trimethylanisole ring is the critical C-C bond-forming step. The electron-donating nature of the methoxy and three methyl groups strongly activates the ring towards electrophilic aromatic substitution, directing the incoming electrophile to the vacant position ortho to the powerful methoxy directing group (C6).
Mechanistic Rationale: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic compounds.[7] It employs a Vilsmeier reagent, an electrophilic iminium cation, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).
The mechanism proceeds as follows:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃, leading to the formation of the highly electrophilic chloroiminium cation (the Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The electron-rich π-system of 2,3,5-trimethylanisole attacks the Vilsmeier reagent. The methoxy group directs this attack to the C6 position, leading to the formation of a resonance-stabilized cationic intermediate (sigma complex).
-
Rearomatization: A base removes the proton from the C6 position, restoring aromaticity.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product, 4-Methoxy-2,3,6-trimethylbenzaldehyde.
This method is superior to classical Friedel-Crafts formylation (e.g., Gattermann-Koch), which often requires strong Lewis acids like AlCl₃ that can cause undesirable side reactions, such as the demethylation of the methoxy group on activated rings.[8]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
2,3,5-Trimethylanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), charge a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with anhydrous DMF (1.5 eq).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add POCl₃ (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 2,3,5-trimethylanisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-45 °C and stir for 4-6 hours, monitoring progress by TLC or GC.
-
Upon completion, cool the reaction mixture back to 0-5 °C and cautiously quench by slowly adding it to a vigorously stirred beaker of crushed ice and saturated sodium acetate solution.
-
Stir the resulting mixture for 1 hour, allowing the intermediate iminium salt to fully hydrolyze.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Methoxy-2,3,6-trimethylbenzaldehyde. The product can be purified further by vacuum distillation or column chromatography.
Data Summary: Aldehyde Synthesis
| Parameter | Value/Condition | Rationale |
| Stoichiometry | Anisole:POCl₃:DMF = 1:1.2:1.5 | A slight excess of POCl₃ and DMF ensures complete conversion of the starting material. |
| Temperature | 0-10 °C (addition), 40-45 °C (reaction) | Initial cooling controls the exothermic formation of the Vilsmeier reagent; gentle heating accelerates the electrophilic substitution. |
| Reaction Time | 4-6 hours | Sufficient time for the reaction to proceed to completion, which should be confirmed by analytical monitoring (TLC/GC). |
| Workup | Quenching with ice/aq. NaOAc | Hydrolyzes the iminium salt intermediate to the aldehyde and neutralizes acidic byproducts. |
| Expected Yield | 70-85% | Reflects a typically efficient Vilsmeier-Haack formylation on an activated aromatic substrate. |
Reduction to 4-Methoxy-2,3,6-trimethylbenzyl alcohol
The final step is the conversion of the aldehyde functional group to a primary alcohol. This is a standard reduction that can be achieved with high chemoselectivity.
Mechanistic Rationale: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is an ideal reagent for this transformation.[2] It is a mild and selective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards other functional groups like esters or methoxy ethers.
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup step (typically by the solvent, e.g., methanol, or by the addition of water/acid) to yield the final benzyl alcohol.
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
4-Methoxy-2,3,6-trimethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. (Note: The reaction is exothermic and generates hydrogen gas).
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until all the starting aldehyde is consumed.
-
Cool the mixture to 0 °C again and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the sodium alkoxide. Continue adding acid until the pH is ~6-7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining residue between DCM and water. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-Methoxy-2,3,6-trimethylbenzyl alcohol. The product is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Data Summary: Alcohol Synthesis
| Parameter | Value/Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Offers high selectivity for the aldehyde, operational simplicity, and enhanced safety over stronger hydrides like LiAlH₄. |
| Stoichiometry | Aldehyde:NaBH₄ = 1:0.5 | A slight excess of hydride ensures complete reduction. Each mole of NaBH₄ can theoretically provide four hydride equivalents. |
| Solvent | Methanol | Acts as a good solvent for both the substrate and reagent and serves as a proton source for the final alkoxide. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to moderate the initial exothermic reaction. |
| Workup | Acidic quench (1 M HCl) | Neutralizes the reaction and destroys any unreacted borohydride. |
| Expected Yield | >95% | This reduction is typically a very high-yielding and clean transformation. |
Overall Synthesis Workflow and Quality Control
The two-step synthesis provides an efficient and direct route to the target molecule. Proper purification and characterization at each stage are essential for ensuring the final product's purity.
Caption: Step-by-step workflow from starting material to purified final product.
Quality Control:
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress at both stages.
-
Column Chromatography: The primary method for purifying the intermediate aldehyde if vacuum distillation is not feasible.
-
Recrystallization: An effective method for purifying the final solid alcohol product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the intermediate and final product.
-
Infrared (IR) Spectroscopy: Useful for confirming the functional group transformations (disappearance of C=O stretch at ~1680 cm⁻¹, appearance of O-H stretch at ~3300 cm⁻¹).
Conclusion
The is reliably achieved through a two-step sequence involving Vilsmeier-Haack formylation of 2,3,5-trimethylanisole followed by the selective reduction of the resulting aldehyde with sodium borohydride. This pathway employs well-established, scalable, and high-yielding reactions, making it suitable for both laboratory-scale research and larger-scale production in drug development. The procedural choices outlined in this guide are based on principles of reaction efficiency, selectivity, and operational safety, providing a solid foundation for any scientist working on the synthesis of this important molecule.
References
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